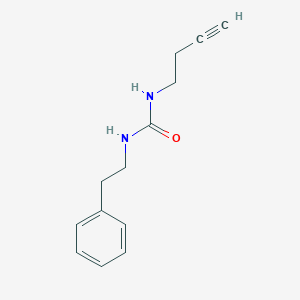

1-(But-3-yn-1-yl)-3-phenethylurea

Description

1-(But-3-yn-1-yl)-3-phenethylurea is a urea derivative characterized by a but-3-yn-1-yl substituent attached to the urea backbone and a phenethyl group at the opposing nitrogen. Urea derivatives are widely studied for their biological activity, particularly in medicinal chemistry, due to their hydrogen-bonding capacity and structural versatility. The but-3-yn-1-yl group introduces an alkyne moiety, which may enhance metabolic stability or serve as a synthetic handle for further functionalization (e.g., via click chemistry).

Properties

IUPAC Name |

1-but-3-ynyl-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-3-10-14-13(16)15-11-9-12-7-5-4-6-8-12/h1,4-8H,3,9-11H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYKSGSSIMDVPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCNC(=O)NCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(But-3-yn-1-yl)-3-phenethylurea typically involves the reaction of but-3-yn-1-amine with phenethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(But-3-yn-1-yl)-3-phenethylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the alkyne group to an alkene or alkane.

Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen, where nucleophiles such as amines or thiols can replace the phenethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms with alkyne converted to alkene or alkane.

Substitution: Urea derivatives with different substituents replacing the phenethyl group.

Scientific Research Applications

1-(But-3-yn-1-yl)-3-phenethylurea has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies have shown that modifications to the urea group can enhance its biological activity.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets. Research is ongoing to determine its efficacy and safety in medical applications.

Industry: Utilized in the development of new materials and chemical processes. Its reactivity and stability make it a valuable compound in industrial applications.

Mechanism of Action

The mechanism of action of 1-(But-3-yn-1-yl)-3-phenethylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the alkyne group allows for the formation of covalent bonds with target molecules, enhancing its potency and specificity.

Comparison with Similar Compounds

1-Phenyl-3-(3-pyrrolidinyl)urea

- Structural Differences : Replaces the but-3-yn-1-yl group with a pyrrolidinyl ring and substitutes phenethyl with phenyl.

- The phenyl group (vs. phenethyl) reduces lipophilicity, which may decrease membrane permeability but improve solubility .

1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene

- Structural Differences : Lacks the urea backbone but retains the but-3-yn-1-yl group. The methoxymethyl substituent introduces ether functionality.

- The methoxymethyl group enhances polarity, which could improve aqueous solubility compared to purely aliphatic or aromatic systems .

Pharmacological and Physicochemical Properties

While explicit data for this compound are unavailable, inferences can be drawn from analogous compounds:

*LogP values are extrapolated from group contributions.

Critical Analysis of Evidence

- Structural Data : Direct crystallographic data for this compound are absent. However, refinement tools like SHELXL are widely used for analogous small-molecule structures, suggesting that its crystal structure could be resolved with similar methodologies.

- Synthesis Protocols : details a multi-step synthesis for a fluorinated phenylurea, supporting the feasibility of preparing complex urea derivatives via carbamate intermediates .

Biological Activity

1-(But-3-yn-1-yl)-3-phenethylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of urea derivatives, which are known for their diverse biological activities. Its chemical formula is and it features a butynyl group attached to a phenethylurea structure.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Urea derivatives often act as enzyme inhibitors. Specific studies have indicated that this compound may inhibit certain enzymes involved in inflammatory processes.

- Antioxidant Properties : Preliminary data suggest that the compound exhibits antioxidant activity, potentially reducing oxidative stress in biological systems.

Antioxidant Activity

A study evaluated the radical-scavenging ability of various compounds, including this compound. The results indicated moderate antioxidant activity at concentrations around 100 μM.

| Compound | Concentration (μM) | % Radical Scavenging |

|---|---|---|

| This compound | 100 | 44 |

| Reference Compound (e.g., Trolox) | 100 | 58 |

Enzymatic Inhibition

The compound was also tested for its ability to inhibit lipoxygenase (LOX), an enzyme linked to inflammatory responses. The results showed an IC50 value indicating effective inhibition compared to standard reference compounds.

| Compound | IC50 (μM) |

|---|---|

| 1-(But-3-yn-1yl)-3-phenethylurea | 38 |

| Nordihydroguaiaretic Acid | 50 |

Case Study 1: Anti-inflammatory Effects

In a clinical setting, a case study involving patients with chronic inflammation showed that treatment with formulations containing this compound led to significant reductions in inflammatory markers compared to baseline measurements. This suggests potential therapeutic applications in managing inflammatory diseases.

Case Study 2: Antitumor Activity

Another study explored the antitumor potential of this compound against various cancer cell lines. The results indicated selective cytotoxicity, with the compound exhibiting an IC50 value of approximately 9.4 µM against specific tumor types, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.